molecular formula C9H15ClN4 B1464538 3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine CAS No. 1251205-49-8

3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine

Cat. No.: B1464538
CAS No.: 1251205-49-8
M. Wt: 214.69 g/mol
InChI Key: TZOOUAPMOPRRGO-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine is a chemical compound with a molecular formula of C10H16ClN3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a dimethylamino propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a different set of molecular targets compared to its analogs .

Properties

IUPAC Name

N-(3-chloropyrazin-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN4/c1-14(2)7-3-4-12-9-8(10)11-5-6-13-9/h5-6H,3-4,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOOUAPMOPRRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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